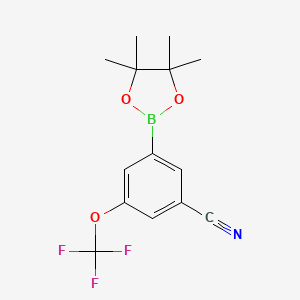

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Descripción general

Descripción

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H15BF3NO3 and its molecular weight is 313.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) acts as a nucleophile, transferring the organic group from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with an electrophilic organic group .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. The compound’s unique structure allows it to participate in these reactions under mild and functional group tolerant conditions .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as pH and the presence of other functional groups . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the presence of strong electron-donor groups linked in paraposition to the boronic moiety on the aromatic ring can slow down the hydrolysis .

Actividad Biológica

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS No. 1803321-00-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its physicochemical properties, antimicrobial effects, and applications in drug delivery systems.

- Molecular Formula : C14H15BF3NO3

- Molecular Weight : 313.08 g/mol

- Category : Building Blocks; Miscellaneous

The introduction of the trifluoromethoxy group significantly alters the physicochemical properties of phenylboronic acids. Studies have shown that this modification can enhance solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Research has demonstrated that phenylboronic acids, including 3-cyano derivatives, exhibit notable antimicrobial properties. A study evaluated the antibacterial potency of several trifluoromethoxy-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, revealing effective inhibition at specific concentrations.

Table 1: Antimicrobial Activity of Trifluoromethoxy Phenylboronic Acids

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| Ortho | 9.51 ± 0.04 | 7.79 ± 0.02 |

| Meta | 9.49 ± 0.08 | 7.96 ± 0.07 |

| Para | 8.11 ± 0.04 | 8.03 ± 0.07 |

This data indicates that the ortho isomer shows the highest antibacterial activity against both bacterial strains studied .

The antibacterial mechanism of phenylboronic acids may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The boronic acid moiety can form reversible covalent bonds with diols present in bacterial cell wall components, leading to structural instability .

Case Studies

- Drug Delivery Systems : Recent studies have explored the use of phenylboronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. These systems utilize the unique reactivity of boronic acids to release therapeutic agents selectively in response to oxidative stress conditions prevalent in certain diseases, such as periodontitis .

- Antioxidant and Anti-inflammatory Effects : In vivo studies have shown that formulations containing curcumin linked to phenylboronic acid pinacol esters exhibit enhanced anti-inflammatory and antioxidant activities compared to free curcumin, suggesting potential therapeutic benefits for inflammatory conditions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Cyano-5-(trifluoromethoxy)phenylboronic acid, pinacol ester has been investigated for its potential as a pharmaceutical compound. Its boronic acid moiety is particularly valuable in drug design due to its ability to interact with biological targets.

- Mechanism of Action : The compound acts as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses. This property suggests its potential use in treating inflammatory diseases and certain cancers .

- Therapeutic Uses : It may be beneficial in managing conditions such as insulin resistance, diabetes, and metabolic syndrome by modulating lipid metabolism and glucose homeostasis .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in creating complex organic molecules.

- Reactivity : The presence of the trifluoromethoxy group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles .

- Application Examples :

Data Table: Summary of Applications

Case Study 1: Inhibition of Chemokine Receptors

A study demonstrated that the compound effectively inhibits CXCR1 and CXCR2 activation, showing promise as a therapeutic agent for inflammatory diseases. The compound's IC50 values indicated significant potency compared to other known antagonists .

Case Study 2: Synthesis of Biaryl Compounds

Research involving the Suzuki-Miyaura coupling reaction highlighted the efficiency of using this compound as a coupling partner. The resulting biaryl compounds exhibited enhanced properties suitable for applications in materials science .

Propiedades

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRQGMWICLSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.